molecular formula C25H27N3O4S B15023910 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide

2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide

Cat. No.: B15023910
M. Wt: 465.6 g/mol
InChI Key: XHGZHLINQCNYMK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, a methylphenylsulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . The final step involves the cyclization of the intermediate to form the tetrahydropyrimidine ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups enhances its solubility and interaction with biological targets .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-N-phenyl-1,3-diazinane-1-carboxamide

InChI

InChI=1S/C25H27N3O4S/c1-19-9-15-23(16-10-19)33(30,31)28-18-6-17-27(25(29)26-21-7-4-3-5-8-21)24(28)20-11-13-22(32-2)14-12-20/h3-5,7-16,24H,6,17-18H2,1-2H3,(H,26,29)

InChI Key

XHGZHLINQCNYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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